molecular formula C7H5F3O2 B149201 4-(Trifluoromethoxy)phenol CAS No. 828-27-3

4-(Trifluoromethoxy)phenol

Cat. No. B149201
CAS RN: 828-27-3
M. Wt: 178.11 g/mol
InChI Key: WDRJNKMAZMEYOF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenol is a chemical compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique physical and electronic properties. The trifluoromethoxy group attached to the phenol ring influences the reactivity and stability of the molecule, making it a valuable moiety in chemical synthesis and applications .

Synthesis Analysis

The synthesis of 4-(trifluoromethyl)phenols, which are closely related to 4-(trifluoromethoxy)phenol, can be achieved through directed ortho-lithiation followed by reaction with electrophiles. The selectivity of this process is enhanced by the ortho-directing effect of a THP-protected hydroxy group . Additionally, a two-step O-trifluoromethylation of phenols has been developed, which involves the conversion of phenols to aryl xanthates and subsequent conversion to trifluoromethyl ethers under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-(trifluoromethoxy)phenol is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenol ring. This group significantly affects the electronic distribution within the molecule, which can be exploited in various synthetic transformations. For instance, the trifluoromethanesulfonate (triflate) group derived from phenols is known for its reactivity in cross-coupling reactions .

Chemical Reactions Analysis

4-(Trifluoromethoxy)phenol can undergo various chemical reactions due to the reactivity of the phenol and trifluoromethoxy moieties. For example, electrophilic aromatic ring trifluoromethylthiolation of phenols has been achieved using specific reagents, leading to para-selective functionalization . The Fries rearrangement and direct acylation of phenol derivatives have also been catalyzed efficiently by hafnium trifluoromethanesulfonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(trifluoromethoxy)phenol derivatives are influenced by the trifluoromethoxy group. For instance, novel polyimides derived from trifluoromethylphenol-related compounds exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . Additionally, copper phthalocyanine derivatives containing a trifluoromethylthio group have been synthesized and characterized, showing interesting optical and surface properties .

Scientific Research Applications

Synthesis and Characterization in Copper(II) Phthalocyanines

A study focused on synthesizing and characterizing non-peripherally tetra-substituted copper(ii) phthalocyanines bearing 4-(trifluoromethoxy)phenol groups. These compounds were characterized using various spectroscopic techniques, and their optical and electrical properties were investigated, particularly for their application in fabricating photosensitive diodes (Günsel et al., 2019).

Liquid-Crystalline Poly(Meth)acrylates Synthesis

Research involved the synthesis of side-group liquid-crystalline polymers with fluorine-containing mesogens, specifically using 4-trifluoromethoxy-aniline. These polymers demonstrated potential applications in various fields, including materials science (Prescher et al., 1995).

Ring-Opening Polymerisation with Group 4 Metal Complexes

A study explored the use of 4-(trifluoromethoxy)phenol in the preparation of group 4 metal complexes, which were then applied in the ring-opening polymerisation of cyclic esters. This research highlights its role in advancing polymer chemistry (Whitelaw et al., 2009).

Electrochemistry in Ionic Liquids

Research examined the electrochemistry of phenol and its derivatives, including 4-trifluoromethoxy-phenol, in specific ionic liquids. The study provided insights into the oxidation mechanisms of these compounds, which can be relevant in environmental and analytical chemistry (Villagrán et al., 2006).

Synthetic Transformations Involving Triflates

A study discussed the increasing use of vinyl and aryl trifluoromethanesulfonates (triflates) derived from compounds like 4-(trifluoromethoxy)phenol. These triflates were shown to be useful in various synthetic transformations, including cross-coupling reactions, which are crucial in organic synthesis (Ritter, 1993).

Adsorption Studies on Activated Carbon Fibers

A study focused on the adsorption capacities of various phenols, including derivatives of 4-(trifluoromethoxy)phenol, on activated carbon fibers. These findings have implications in environmental remediation and waste treatment (Liu et al., 2010).

Photoconductive Diode Fabrication

Another study delved into the molecular structure and supra-molecular dynamics of 4-(trifluoromethoxy)phenol derivatives, assessing their optical and optoelectronic parameters for the fabrication of photoconductive diodes (Günsel et al., 2020).

Gas-phase Thermochemical Properties

Research utilized density functional theory to investigate the gas-phase thermochemical properties of tri-substituted phenols, including 4-(trifluoromethoxy)phenol derivatives. Such studies are important in understanding the energetics and stability of these compounds (Miranda et al., 2015).

Safety And Hazards

4-(Trifluoromethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and toxic if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRJNKMAZMEYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232002
Record name p-(Trifluoromethoxy)phenol
Source EPA DSSTox
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Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenol

CAS RN

828-27-3
Record name 4-(Trifluoromethoxy)phenol
Source CAS Common Chemistry
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Record name p-(Trifluoromethoxy)phenol
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Record name p-(Trifluoromethoxy)phenol
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Record name p-(trifluoromethoxy)phenol
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Synthesis routes and methods

Procedure details

p-Trifluromethoxy aniline (49.60g) was added rapidly dropwise to vigorously stirred 9N aqueous H2SO4 (500 mL) at 40° C. The mixture was heated to dissolve the solid, then cooled to 0° C. To the fine white suspension, a solution of sodium nitrite (19.46 g in 50 mL of H2) was added portionwise until an immediate positive KI/starch test result was obtained. This cold solution of diazonium salt was added rapidly dropwise to 9N aqueous H2SO4 (500 mL) at 110° C. Stirring and heating was continued for 2.5 hours. The mixture was cooled to 10° C. and extracted with diethyl ether (3×500 mL). The combined organic layers were dried (MgSO4), filtered and evaporated in vacuo, then flash chromatographed on SiO2 using diethyl ether as eluant to give 35.0 g of the desired phenol as a light brown oil was distilled (b.p.=75°-80° C. at 20 torr.) to afford a yellow liquid.
Quantity
49.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
V Balachandran, M Murugan, V Karpagam… - … Acta Part A: Molecular …, 2014 - Elsevier
FT-IR and FT-Raman spectra of 4-(trifloromethoxy) phenol (4TFMP) have been recorded in the regions 4000–400 cm −1 and 3500–100 cm −1 , respectively. The total energy …
Number of citations: 13 www.sciencedirect.com
M Pekdemir, Ş Işık, A Alaman Ağar - Acta Crystallographica Section …, 2012 - scripts.iucr.org
The title compound, C15H11F3INO2, adopts the enol–imine tautomeric form. The molecule displays an E conformation with respect to the imine C=N double bond. The dihedral angle …
Number of citations: 5 scripts.iucr.org
MSH Faizi, EB Cinar, OE Dogan, AS Aydin… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound, C15H12F3NO, crystallizes with one molecule in the asymmetric unit. The configuration of the C=N bond is E and there is an intramolecular O—H⋯N hydrogen bond …
Number of citations: 2 scripts.iucr.org
Y Bingöl Alpaslan, G Alpaslan, A Ağar… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C14H9F4NO2, is a Schiff base which adopts the phenol–imine tautomeric form in the solid state. The H atom is located on the hydroxy O atom rather than on the N …
Number of citations: 13 scripts.iucr.org
M Tüfekçi, Y Bingöl Alpaslan, M Macit… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C14H9ClF3NO2, crystallizes in a phenol–imine tautomeric form, with a strong intramolecular O—H⋯N hydrogen bond. The dihedral angle between the two …
Number of citations: 3 scripts.iucr.org
Ş Atalay, S Gerçeker, S Meral, H Bülbül - IUCrData, 2017 - scripts.iucr.org
In the title compound, C15H11ClF3NO2, the dihedral angle between the planes of the benzene rings is 8.3 (2) and an intramolecular O—H⋯N hydrogen bond closes an S(6) ring. In the …
Number of citations: 3 scripts.iucr.org
S Kansiz, S Meral, N Dege, AA Agar… - Acta Crystallographica …, 2019 - scripts.iucr.org
In the title complex, [Cu(C18H12F6N2O4)]·0.5C6H6O2, the CuII ion has a square-planar coordination geometry, being ligated by two N and two O atoms of the tetradentate open-chain …
Number of citations: 1 scripts.iucr.org
M Pekdemir, ZS Şahin, Ş Işık… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C18H12F3NO2, the planes of the benzene ring and the naphthalene system form a dihedral angle of 47.21 (3). The hydroxy group is involved in an intramolecular …
Number of citations: 1 scripts.iucr.org
N Farajzadeh, HP Karaoğlu, M Akin, N Saki… - …, 2019 - Wiley Online Library
In this study, a novel phthalonitrile derivative namely 4‐(4‐(trifluoromethoxy)phenoxy) phthalonitrile (2) was introduced and characterized. A number of peripherally tetra‐substituted …
N Farajzadeh, S Özdemir, S Gonca… - Photochemistry and …, 2022 - Wiley Online Library
As thiazoles and fluorinated groups are well known as active species of hybrid pharmaceutical agents, this study aimed to evaluate the synergic effect of these groups on the biological …
Number of citations: 8 onlinelibrary.wiley.com

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